5-Phenyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione 5-Phenyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Brand Name: Vulcanchem
CAS No.: 93332-41-3
VCID: VC0398757
InChI: InChI=1S/C17H15N3O3/c21-14-17(13-4-2-1-3-5-13,15(22)20-16(23)19-14)9-6-12-7-10-18-11-8-12/h1-5,7-8,10-11H,6,9H2,(H2,19,20,21,22,23)
SMILES: C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCC3=CC=NC=C3
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32g/mol

5-Phenyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

CAS No.: 93332-41-3

Main Products

VCID: VC0398757

Molecular Formula: C17H15N3O3

Molecular Weight: 309.32g/mol

5-Phenyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione - 93332-41-3

CAS No. 93332-41-3
Product Name 5-Phenyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Molecular Formula C17H15N3O3
Molecular Weight 309.32g/mol
IUPAC Name 5-phenyl-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C17H15N3O3/c21-14-17(13-4-2-1-3-5-13,15(22)20-16(23)19-14)9-6-12-7-10-18-11-8-12/h1-5,7-8,10-11H,6,9H2,(H2,19,20,21,22,23)
Standard InChIKey ITQDPSGUKJGOJF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCC3=CC=NC=C3
Canonical SMILES C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCC3=CC=NC=C3
PubChem Compound 2221136
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator